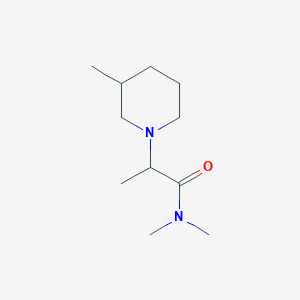
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMMP is a tertiary amide and is commonly used as a precursor in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is not well understood. However, it is believed that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide acts as a cholinesterase inhibitor, which means that it inhibits the activity of the enzyme cholinesterase. Cholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide inhibits the activity of cholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to various physiological effects, including muscle twitching, tremors, and convulsions. In vivo studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can cause respiratory depression, bradycardia, and hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a stable compound that can be easily stored and transported. However, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has some limitations for use in lab experiments. It is highly toxic and can be hazardous to handle. It also has a short half-life, which means that its effects are short-lived.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide. One area of research is the development of new synthetic methods for N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its derivatives. Another area of research is the study of the mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be used as a tool for studying the cholinergic system and its role in various physiological processes.
Synthesemethoden
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be synthesized using various methods, including the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride, the reaction of 3-methylpiperidine with dimethylformamide dimethylacetal, and the reaction of 3-methylpiperidine with dimethylamine and propionyl chloride. The most commonly used method for synthesizing N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and material science. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is commonly used as a precursor in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is also used in the production of polymers, resins, and plastics.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-5-7-13(8-9)10(2)11(14)12(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMXWZXBFQKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)









![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)